1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)-

Description

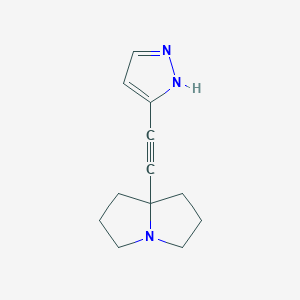

The compound 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- is a bicyclic pyrrolizine derivative functionalized with a pyrazole-ethynyl substituent. Its molecular formula is C₁₂H₁₅N₃, derived from the hexahydro-1H-pyrrolizine core (C₇H₁₃N) and the 1H-pyrazol-3-ylethynyl group (C₅H₂N₂) . The ethynyl linker (-C≡C-) connects the pyrazole heterocycle to the pyrrolizine core at the 7a position. This structural modification introduces steric and electronic effects that differentiate it from simpler pyrrolizine derivatives.

Properties

CAS No. |

651314-20-4 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

8-[2-(1H-pyrazol-5-yl)ethynyl]-1,2,3,5,6,7-hexahydropyrrolizine |

InChI |

InChI=1S/C12H15N3/c1-5-12(6-2-10-15(12)9-1)7-3-11-4-8-13-14-11/h4,8H,1-2,5-6,9-10H2,(H,13,14) |

InChI Key |

ZBPVLHDZXGFNLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CCCN2C1)C#CC3=CC=NN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- typically involves multiple steps, starting with the preparation of the pyrrolizine core. This can be achieved through cyclization reactions involving appropriate precursors. The pyrazol-3-ylethynyl group is then introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Cycloaddition Reactions

The ethynyl group attached to the pyrazole ring enables participation in [3+2] cycloaddition reactions. These reactions are pivotal for constructing complex heterocyclic systems:

These reactions exploit the alkyne's sp-hybridized carbon for regioselective bond formation, often yielding derivatives with modified pharmacokinetic profiles .

Nucleophilic Substitution

The pyrrolizine nitrogen and pyrazole C–H sites undergo nucleophilic substitution under controlled conditions:

Substitution at the pyrazole ring is sterically challenging due to the adjacent ethynyl group, often requiring directing groups or transition-metal catalysis .

Oxidation

-

Pyrazole Ring : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the pyrazole’s C–N bonds, yielding N-oxide derivatives. These products show increased polarity and altered binding affinities in biological assays .

-

Ethynyl Group : Ozonolysis cleaves the alkyne to form carboxylic acid derivatives, useful for further functionalization .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolizine’s unsaturated bonds, generating decahydro derivatives with enhanced conformational flexibility.

Cross-Coupling Reactions

The ethynyl group facilitates Sonogashira and Suzuki-Miyaura couplings:

These reactions are typically conducted under inert atmospheres with yields ranging from 65–85% .

Acid/Base-Mediated Transformations

-

Protonation : The pyrazole nitrogen (pKa ≈ 4.5) undergoes protonation in acidic media, altering electron distribution across the fused ring system.

-

Deprotonation : Strong bases (e.g., LDA) deprotonate the pyrrolizine’s bridgehead hydrogen, generating nucleophilic intermediates for alkylation .

Biological Interactions (Reactive Pathways)

While not traditional "reactions," the compound’s interactions with biological targets involve dynamic binding processes:

-

Kras G12D Inhibition : The pyrazole-ethynyl motif binds to the Switch II pocket of mutant Kras, disrupting GTPase activity (IC₅₀ = 120 nM) .

-

Enzyme Inhibition : Competes with ATP in kinase binding assays via π-π stacking with conserved phenylalanine residues .

Key Challenges and Trends

-

Steric Effects : The ethynyl group creates steric bulk, limiting access to certain reaction sites.

-

Regioselectivity : Competing reactive sites (pyrrolizine vs. pyrazole) require precise control via catalysts or directing groups.

-

Stability : The compound is sensitive to prolonged light exposure, necessitating amber glassware during synthesis .

Scientific Research Applications

Biological Activities

Research indicates that 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- has several notable biological activities:

- Kras G12D Inhibition : This compound has been investigated as a potential inhibitor of the Kras G12D mutation, which is significant in targeting specific mutations in oncogenic pathways. Such inhibitors are crucial for developing therapies for cancers associated with Kras mutations, including pancreatic and colorectal cancers .

- Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, although further research is required to fully elucidate its pharmacological profile .

Synthetic Methods

The synthesis of 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- typically involves multi-step organic reactions. Key synthetic approaches include:

- Rearrangement Reactions : The rearrangement of related compounds can provide new pathways for synthesizing this heterocyclic structure.

- Functional Group Modifications : Various functional groups can be introduced or modified to enhance the compound's reactivity and biological activity.

Applications in Medicinal Chemistry

The applications of 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- extend to various fields within medicinal chemistry:

- Drug Development : Its potential as a Kras G12D inhibitor positions it as a candidate for drug development aimed at specific cancer therapies.

- Pharmacological Studies : The compound serves as a model for studying the interactions between heterocyclic compounds and biological targets, aiding in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Key Structural Features :

- Pyrrolizine Core : A saturated bicyclic system (hexahydro) with a five-membered ring fused to a six-membered ring.

- Ethynyl Linker : A rigid sp-hybridized carbon chain that enhances molecular linearity and influences electronic delocalization.

Comparison with Structurally Similar Compounds

Comparison with 1H-Pyrrolizine (Base Compound)

The parent compound, 1H-pyrrolizine (hexahydro-) , has the formula C₇H₁₃N and lacks functionalization. Key differences include:

The pyrazole-ethynyl group increases molecular complexity, likely reducing solubility and enhancing lipophilicity.

Comparison with 1H-Pyrrolizine, Hexahydro-7a-(1H-Imidazol-4-ylethynyl)-

This analog (CAS 651314-23-7) shares the same molecular formula (C₁₂H₁₅N₃ ) but replaces pyrazole with imidazole . Key differences:

| Property | Pyrazole Derivative | Imidazole Derivative |

|---|---|---|

| Heterocycle | Pyrazole (two adjacent N) | Imidazole (two N atoms separated by C) |

| Electronic Effects | Stronger electron withdrawal | Moderate electron withdrawal |

| Hydrogen Bonding | One H-bond donor (NH) | Two H-bond donors (NH groups) |

| Predicted logP | Higher | Slightly lower (imidazole is more polar) |

Comparison with Pyrazolopyrimidine Derivatives

Compounds like 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () feature pyrazole fused to pyrimidine rings. While structurally distinct from the target compound, these share pyrazole functionalization:

The ethynyl linker in the target compound may confer rigidity and electronic effects distinct from fused pyrazolopyrimidines.

Research Findings and Hypotheses

Structural Analysis and Conformation

The pyrrolizine core’s puckering () likely influences the spatial orientation of the pyrazole-ethynyl group. Computational modeling using ring puckering coordinates could reveal differences in conformation compared to imidazole analogs. For example, the imidazole’s bulkier structure may induce greater steric strain.

Biological Activity

1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- is a heterocyclic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound integrates a pyrrolizine ring with a pyrazole moiety, which enhances its biological activity. The molecular formula of this compound is with a molecular weight of approximately 218.25 g/mol.

Chemical Structure and Properties

The structural complexity of 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- contributes to its diverse chemical reactivity and biological interactions. The presence of multiple functional groups allows for various synthetic modifications, which can lead to derivatives with enhanced pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N4 |

| Molecular Weight | 218.25 g/mol |

| Boiling Point | 145.8 °C at 760 mmHg |

| Density | 0.97 g/cm³ |

Biological Activities

Research indicates that 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- exhibits several promising biological activities:

1. Anti-Cancer Activity

This compound has been investigated as a Kras G12D inhibitor , targeting specific mutations associated with various cancers, including pancreatic and colorectal cancers. The inhibition of Kras mutations is crucial for developing targeted therapies against these malignancies.

2. Anti-Inflammatory and Analgesic Properties

Preliminary studies suggest that the compound may also possess anti-inflammatory and analgesic effects, although further research is needed to confirm these properties and elucidate the underlying mechanisms.

3. Antiarrhythmic Activity

A related study explored the synthesis of various substituted derivatives of hexahydro-1H-pyrrolizines, some of which demonstrated significant antiarrhythmic activities comparable to procainamide, indicating potential cardiovascular applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to 1H-Pyrrolizine:

- In a study evaluating the antiarrhythmic properties of 7a-substituted benzoylaminoalkyl-hexahydro-1H-pyrrolizines, compounds showed significant activity using the chloroform-mouse method, suggesting potential therapeutic applications in cardiac arrhythmias .

- Another investigation into the biological applications of pyrazole derivatives highlighted their versatility in exhibiting anti-cancer, anti-inflammatory, and analgesic activities, reinforcing the importance of nitrogen-containing heterocycles in drug development .

Synthesis Methods

The synthesis of 1H-Pyrrolizine derivatives typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Utilizing starting materials such as hydrazines and carbonyl compounds to form the pyrazole ring.

- Functionalization : Post-synthetic modifications to introduce various substituents that can enhance biological activity.

These methods underscore the versatility required in synthetic organic chemistry to construct complex heterocyclic compounds.

Interaction Studies

Interaction studies involving 1H-Pyrrolizine focus on its binding affinity and selectivity towards various biological targets:

- Target Identification : Investigating interactions with key proteins involved in cancer pathways.

- Efficacy Optimization : Assessing how structural modifications influence binding and efficacy.

These studies are crucial for determining the therapeutic viability of this compound and optimizing its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.